methyl 3-((3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate
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Description
Methyl 3-((3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H18N2O4S3 and its molecular weight is 398.51. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Research has identified compounds related to methyl 3-((3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate demonstrating significant antitumor activity. A study on new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives showed potent anticancer activity against human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017). These findings suggest the potential of structurally related compounds for developing novel anticancer therapeutics.
Anti-Inflammatory Applications
Compounds structurally similar to this compound have been explored for their anti-inflammatory properties. Research into methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a closely related molecule, was motivated by its potential as an anti-inflammatory agent (Moloney, 2001). This line of investigation underscores the interest in thienopyridine derivatives for therapeutic applications beyond oncology.
Antimicrobial and Antifungal Effects
The development of novel antimicrobial and antifungal agents has also been a significant area of research for compounds related to this compound. A study synthesizing and evaluating the antibacterial and antifungal activities of 4-thiazolidinones and 2-azetidinones derivatives from chalcone showed promising results against bacterial and fungal strains, highlighting the potential of thienopyridine derivatives as antimicrobial agents (Patel & Patel, 2017).
Photophysical Properties for Drug Delivery
The photophysical properties of 6-(hetero)arylthieno[3,2-b]pyridine derivatives, structurally related to this compound, have been studied for potential antitumor applications and drug delivery systems. These compounds exhibited reasonable fluorescence quantum yields and solvatochromic behavior, making them suitable for incorporation into liposomes for drug delivery purposes (Carvalho et al., 2013).
Properties
IUPAC Name |
methyl 3-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]sulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S3/c1-22-16(19)15-14(4-7-24-15)25(20,21)18-9-12(10-18)17-5-2-13-11(8-17)3-6-23-13/h3-4,6-7,12H,2,5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSQFUCTXUFLKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC(C2)N3CCC4=C(C3)C=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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